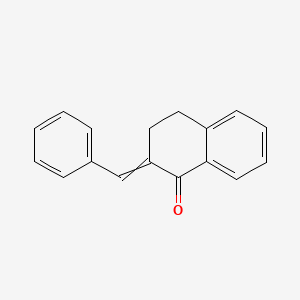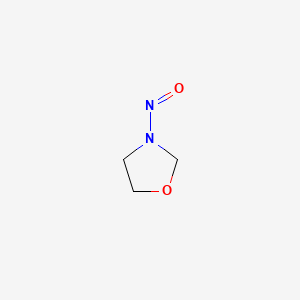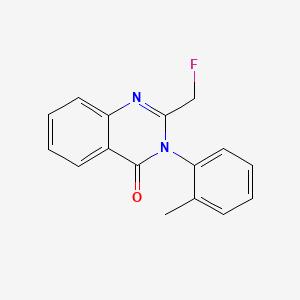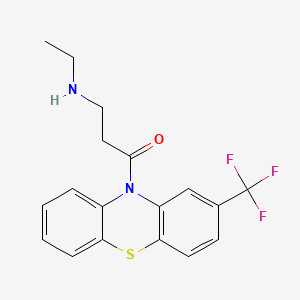![molecular formula C27H43NO B1199128 10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Veratrum nigrum, Eclipta prostrata, and other organisms with data available.
科学的研究の応用
Crystal Structure of Steroidal Compounds Two studies, "Crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate" and "Crystal structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene," elaborate on the crystal structures of steroidal compounds related to the title compound. These structures feature chair, half-chair, and envelope conformations in their ring systems, hinting at the intricate geometries and potential reactivity these molecules might have in various chemical contexts (Zhou et al., 2015), (Zhou et al., 2015).
Pharmacological Potential
Androsterone Derivatives as Inhibitors A study on androsterone derivatives reveals their typical steroid shape and their potential as inhibitors of androgen biosynthesis, indicating possible applications in pharmaceuticals and drug development (Djigoué et al., 2012).
Liver X Receptor Agonists The synthesis of liver X receptor (LXR) agonists from hydeoxycholic acid, utilizing a steroidal scaffold, indicates the significance of this compound class in regulating cholesterol metabolism and its potential in treating cardiovascular diseases (Ching, 2013).
Biological and Chemical Activities
Triorganotin(IV) Derivatives The synthesis and analysis of triorganotin(IV) derivatives of sodium deoxycholate reveal promising antimicrobial and anticancer activities, suggesting the potential of these compounds in medical applications (Shaheen et al., 2014).
Cholinesterase Inhibitory Cassioates The isolation of cassioates from Cassia fistula and their subsequent analysis for cholinesterase inhibitory action imply potential uses in neurodegenerative disease treatment, highlighting the broad spectrum of biological activities associated with this compound class (Aftab et al., 2020).
特性
分子式 |
C27H43NO |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H43NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-24,29H,5,7-16H2,1-4H3 |
InChIキー |
VRBNGKPRTHBEIQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
正規SMILES |
CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
同義語 |
verazine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




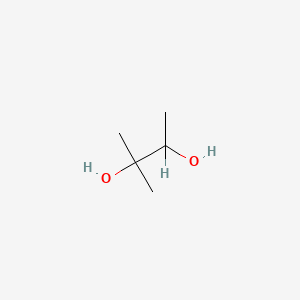


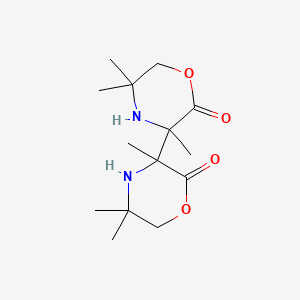
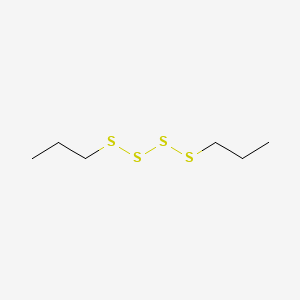

![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
